N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride
Overview
Description
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C8H12F3N3O2S·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride typically involves the reaction of piperazine-1-sulfonamide with trifluoroethylating agents under controlled conditions. One common method is the reaction of piperazine-1-sulfonamide with trifluoroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the continuous flow of reactants and the use of specialized reactors to maintain optimal reaction conditions. The process is designed to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide hydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Piperazine-1-sulfonamide hydrochloride
N-(2,2,2-trifluoroethyl)piperazine
Piperazine derivatives with different substituents
These compounds differ in their chemical structure and, consequently, their reactivity and applications.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperazine-1-sulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N3O2S.ClH/c7-6(8,9)5-11-15(13,14)12-3-1-10-2-4-12;/h10-11H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNJFMIBINWGLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClF3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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